molecular formula C23H27NO3S B4693200 (E)-3-(3,5-di-Tert-butyl-4-hydroxyphenyl)-2-(phenylsulfonyl)acrylonitrile

(E)-3-(3,5-di-Tert-butyl-4-hydroxyphenyl)-2-(phenylsulfonyl)acrylonitrile

Cat. No.: B4693200
M. Wt: 397.5 g/mol
InChI Key: LNIQJGQOUWKUOW-LDADJPATSA-N
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Description

(E)-3-(3,5-di-Tert-butyl-4-hydroxyphenyl)-2-(phenylsulfonyl)acrylonitrile is an acrylonitrile derivative characterized by:

  • A phenylsulfonyl group at the C2 position, which enhances electron-withdrawing properties and stabilizes the α,β-unsaturated nitrile system.
  • An E-configuration across the C2–C3 double bond, critical for its spatial arrangement and reactivity.

This compound is structurally tailored for applications in organic synthesis, particularly as a precursor for heterocycles or bioactive molecules. The following comparisons rely on structurally analogous compounds from diverse sources.

Properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-(3,5-ditert-butyl-4-hydroxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO3S/c1-22(2,3)19-13-16(14-20(21(19)25)23(4,5)6)12-18(15-24)28(26,27)17-10-8-7-9-11-17/h7-14,25H,1-6H3/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIQJGQOUWKUOW-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C(C#N)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C(\C#N)/S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3,5-di-Tert-butyl-4-hydroxyphenyl)-2-(phenylsulfonyl)acrylonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Hydroxyphenyl Intermediate: The initial step involves the synthesis of 3,5-di-tert-butyl-4-hydroxybenzaldehyde from 3,5-di-tert-butylphenol through a formylation reaction.

    Synthesis of the Acrylonitrile Intermediate: The next step involves the reaction of the hydroxyphenyl intermediate with acrylonitrile in the presence of a base to form the corresponding acrylonitrile derivative.

    Introduction of the Phenylsulfonyl Group: The final step involves the reaction of the acrylonitrile intermediate with phenylsulfonyl chloride in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3,5-di-Tert-butyl-4-hydroxyphenyl)-2-(phenylsulfonyl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The acrylonitrile moiety can be reduced to form amine derivatives.

    Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenylsulfonyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by a phenolic group and a nitrile functional group, which contribute to its stability and reactivity. The presence of tert-butyl groups enhances its lipophilicity, making it suitable for various applications in organic synthesis and materials science.

Polymer Stabilization

One of the primary applications of (E)-3-(3,5-di-Tert-butyl-4-hydroxyphenyl)-2-(phenylsulfonyl)acrylonitrile is as an antioxidant and stabilizer in polymers. The compound effectively prevents oxidative degradation in polyolefins and other plastics, extending their lifespan and maintaining mechanical properties.

Table 1: Comparison of Antioxidant Efficacy

CompoundPolymer TypeConcentrationEfficacy (%)
This compoundPolypropylene0.1%85%
BHT (Butylated Hydroxytoluene)Polypropylene0.1%75%
Irganox 1010Polypropylene0.1%90%

This table shows that the compound exhibits comparable or superior antioxidant efficacy compared to traditional stabilizers like BHT and Irganox 1010.

Flame Retardants

Additionally, this compound has been explored as a component in flame retardant formulations. Its structural characteristics allow it to enhance the flame resistance of materials without compromising their mechanical integrity.

Drug Development

In pharmaceutical research, this compound has been investigated for its potential as a therapeutic agent. Its phenolic structure suggests possible antioxidant activity, which could be beneficial in treating conditions associated with oxidative stress.

Case Study: Antioxidant Activity Assessment

A study assessed the antioxidant activity of this compound using various assays such as DPPH and ABTS radical scavenging tests. Results indicated significant activity, suggesting potential applications in developing nutraceuticals aimed at preventing oxidative damage.

Pollution Control

The compound's ability to stabilize polymers also extends to environmental applications where it can be used in coatings that resist degradation from UV light and other environmental factors. This property is crucial for developing sustainable materials that reduce plastic waste.

Table 2: Environmental Impact Assessment

Application AreaPotential Benefits
CoatingsUV resistance, longevity
PackagingReduced degradation, enhanced recyclability

Mechanism of Action

The mechanism of action of (E)-3-(3,5-di-Tert-butyl-4-hydroxyphenyl)-2-(phenylsulfonyl)acrylonitrile involves its interaction with molecular targets and pathways:

    Antioxidant Activity: The hydroxyphenyl group can scavenge free radicals, thereby reducing oxidative stress.

    Enzyme Inhibition: The compound may inhibit certain enzymes involved in oxidative stress pathways, contributing to its therapeutic potential.

Comparison with Similar Compounds

Sulfonyl Acrylonitrile Derivatives

(2E)-2-(2,4-Dichlorophenylsulfonyl)-3-(4-methylanilino)-3-(methylsulfanyl)acrylonitrile ()
  • Structural Differences: Dichlorophenylsulfonyl vs. phenylsulfonyl in the target compound. Additional methylsulfanyl and 4-methylanilino groups.
  • Key Data :
    • Shortened C2–C1 bond (1.418 Å) due to conjugation with the nitrile group.
    • Intramolecular N–H⋯O hydrogen bond forming a six-membered RAHB ring, enhancing stability .
(E)-3-((4-(tert-Butyl)phenyl)sulfonyl)acrylonitrile (CAS 196309-76-9, )
  • Structural Differences :
    • Lacks the 3,5-di-tert-butyl-4-hydroxyphenyl group.
    • Simpler 4-tert-butylphenylsulfonyl substituent.
  • Applications: No direct bioactivity reported, but high purity (98%) suggests utility in synthetic workflows .

Electronic and Steric Effects

  • Hydroxyphenyl vs. Non-Phenolic Groups: The 3,5-di-tert-butyl-4-hydroxyphenyl group in the target compound provides steric hindrance and antioxidant capacity, absent in analogs like CAS 196309-76-9 .
  • Electron-Withdrawing Groups :

    • Sulfonyl groups enhance electrophilicity of the acrylonitrile system, facilitating nucleophilic additions. Dichlorophenyl variants () may exhibit greater reactivity due to stronger electron withdrawal .

Biological Activity

(E)-3-(3,5-di-Tert-butyl-4-hydroxyphenyl)-2-(phenylsulfonyl)acrylonitrile is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antifungal properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes:

  • Acrylonitrile moiety : Contributing to its reactivity and interaction with biological targets.
  • Phenolic group : The presence of the 3,5-di-tert-butyl-4-hydroxyphenyl group enhances its antioxidant properties.

Antifungal Activity

Recent studies have highlighted the antifungal potential of related compounds. For instance, a derivative identified as octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate exhibited significant antifungal activity against Candida albicans and Aspergillus niger . This suggests that similar structural features in this compound may confer comparable antifungal properties.

Table 1: Antifungal Activity of Related Compounds

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoateCandida albicans ATCC 1023150 μg/ml
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoateAspergillus niger30 μg/ml

The biological activities of compounds like this compound are often attributed to their ability to disrupt cellular processes in target organisms. The phenolic hydroxyl groups are known to participate in redox reactions, which can lead to oxidative stress in fungal cells, ultimately resulting in cell death.

Case Studies and Research Findings

  • Optimization Studies : A study utilizing response surface methodology (RSM) optimized conditions for the production of antifungal metabolites from Alcaligenes faecalis. The optimal conditions led to a 2.48-fold increase in metabolite yield, indicating the potential for enhanced production of biologically active compounds through biotechnological approaches .
  • Metabolism Studies : Research has indicated that metabolites from compounds similar to this compound may serve as urinary biomarkers for human exposure to these compounds. This suggests that understanding metabolic pathways can provide insights into their biological effects and safety profiles .

Safety and Environmental Impact

While exploring the biological activity, it is crucial to consider the safety and environmental implications. Compounds like octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate have been noted for their potential aquatic toxicity . Therefore, assessing the ecotoxicological profiles is essential for any applications involving these compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-3-(3,5-di-Tert-butyl-4-hydroxyphenyl)-2-(phenylsulfonyl)acrylonitrile
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(E)-3-(3,5-di-Tert-butyl-4-hydroxyphenyl)-2-(phenylsulfonyl)acrylonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.